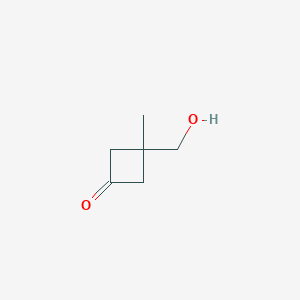
3-Hydroxymethyl-3-methylcyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl-3-methylcyclobutanone is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. It is available from various suppliers for scientific research .
Molecular Structure Analysis
The molecular structure of 3-Hydroxymethyl-3-methylcyclobutanone consists of a cyclobutane ring with a hydroxymethyl group and a methyl group attached to the same carbon .Physical And Chemical Properties Analysis
3-Hydroxymethyl-3-methylcyclobutanone has a density of 1.2±0.1 g/cm^3, a boiling point of 204.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . It also has a molar refractivity of 24.8±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 86.0±3.0 cm^3 .Aplicaciones Científicas De Investigación
Fermentation Process Optimization
3-(Hydroxymethyl)-3-methylcyclobutanone: can be utilized in the fermentation process to enhance the production of bacterial nanocellulose (BC). By optimizing the fermentation methods, this compound can contribute to achieving economical cell culture media, which is essential for large-scale BC production. The compound’s role in various pretreatment methods can help break down food and agro-industrial waste into accessible molecules for cellulose-producing bacteria, thereby maximizing cellulose yield .
Synthesis of Bio-Based Polymers
The compound serves as a precursor in the synthesis of bio-based polymers. Its incorporation into polymer chains can lead to the development of sustainable materials with a lower carbon footprint. These materials are crucial for maintaining carbon neutrality and align with the United Nations’ Sustainable Development Goals (SDGs), particularly in transitioning from petroleum-based polymers to bio-based alternatives .
Medicinal Chemistry
In medicinal chemistry, 3-(Hydroxymethyl)-3-methylcyclobutanone can be employed to modify the pharmacodynamic and pharmacokinetic properties of drugs. The introduction of the hydroxymethyl group through hydroxymethylation can lead to enhanced biological activity, improved drug interaction with active sites, and increased water solubility for poorly soluble drugs .
Organic Synthesis
This compound is valuable in organic synthesis, particularly in one-pot Wittig reactions. It can be used to synthesize stable derivatives directly from carbohydrates, which is a significant challenge in contemporary chemistry. The compound’s stability and good water solubility make it highly promising for biological screening .
Environmental Impact Assessment
3-(Hydroxymethyl)-3-methylcyclobutanone: can be used in environmental impact assessments related to the production and use of bio-based materials. Its role in the production of bacterial nanocellulose, which has applications in medical devices, energy storage, filtration membranes, and food packaging, makes it an important compound for evaluating the environmental implications of these applications .
Biomedical Applications
The compound’s potential in biomedical applications is significant. It can be used to create materials that are biocompatible and have properties suitable for medical devices, tissue engineering scaffolds, and drug delivery systems. The hydroxymethyl group can enhance the functionality and performance of these biomedical materials .
Safety and Hazards
Propiedades
IUPAC Name |
3-(hydroxymethyl)-3-methylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYXWHKZTMPPFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523617-87-9 |
Source


|
| Record name | 3-Hydroxymethyl-3-methylcyclobutanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




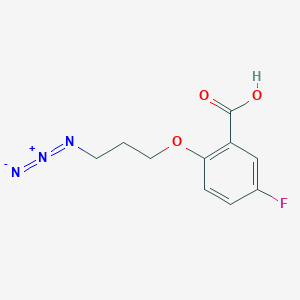
![Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383257.png)
![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![[2-Fluoro-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B1383263.png)

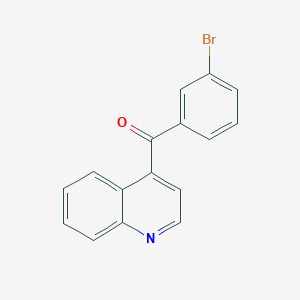
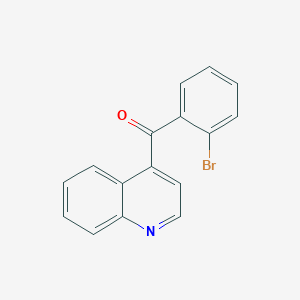
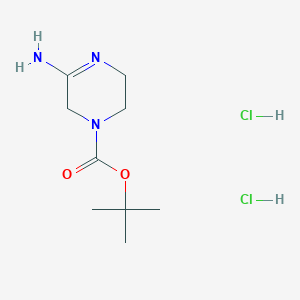
![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
